4'-Cyano-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone
Description
The compound’s structure combines a lipophilic dioxane ring with a polar cyano group, balancing solubility and membrane permeability.
Properties
IUPAC Name |
4-[5-(5,5-dimethyl-1,3-dioxan-2-yl)pentanoyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-18(2)12-21-17(22-13-18)6-4-3-5-16(20)15-9-7-14(11-19)8-10-15/h7-10,17H,3-6,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGYZEVCPQSTDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCCC(=O)C2=CC=C(C=C2)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646048 | |
| Record name | 4-[5-(5,5-Dimethyl-1,3-dioxan-2-yl)pentanoyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898756-80-4 | |
| Record name | 4-[5-(5,5-Dimethyl-1,3-dioxan-2-yl)pentanoyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Cyano-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone typically involves the following steps:
Formation of the Dioxane Ring: The dioxane ring is formed by the reaction of a suitable diol with an aldehyde or ketone under acidic conditions.
Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction using a suitable cyanide source.
Formation of the Valerophenone Moiety: The valerophenone moiety is synthesized by the reaction of a suitable benzaldehyde derivative with a valeric acid derivative under basic conditions.
Industrial Production Methods
Industrial production methods for 4’-Cyano-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4’-Cyano-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Sodium cyanide (NaCN) or potassium cyanide (KCN) in polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4’-Cyano-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-Cyano-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites in biomolecules. The dioxane ring provides structural stability and influences the compound’s reactivity. The valerophenone moiety can interact with various enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural, physicochemical, and biological properties of 4'-Cyano-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone with its closest analogs from the evidence:
Key Structural and Functional Differences:
Substituent Effects: Electron-Withdrawing Groups (CN, F, Cl, CF₃): The cyano group’s strong electron-withdrawing nature may enhance binding to enzymatic targets (e.g., kinases or cytochrome P450) compared to halogens . Chloro derivatives, however, pose higher toxicity risks . Electron-Donating Groups (OCH₃, C₄H₉): Methoxy and alkyl groups improve solubility or membrane affinity, respectively. The 3',4'-dimethoxy analog’s activity against C. albicans highlights the role of polar substituents in antifungal efficacy .
Biological Activity Trends: Antimicrobial Activity: Fluorinated and methoxy-substituted derivatives show measurable MIC values (e.g., 16–32 µg/mL for 2',4'-difluoro against S. aureus), while chloro analogs lack reported data despite structural similarities .
Applications: Drug Development: The 4'-n-butyl analog’s hydrophobicity makes it suitable for lipid-based formulations, while the cyano derivative’s balance of polarity and stability could optimize pharmacokinetics . Chemical Synthesis: Fluorochem’s portfolio () emphasizes these compounds as intermediates for functionalized ketones in organocatalysis or polymer chemistry.
Biological Activity
4'-Cyano-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes a cyano group and a dioxane moiety, which may influence its biological activity. The molecular formula is with a molar mass of approximately 251.28 g/mol. Its structural representation can be summarized as follows:
- InChI Key : AVQLWXDZRAOBJX-UHFFFAOYSA-N
- Molecular Weight : 251.28 g/mol
- Density : 1.135 - 1.140 g/cm³
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects, including:
- Antioxidant Activity : Studies have shown that the compound can scavenge free radicals, contributing to its potential as an antioxidant agent.
- Anticancer Properties : Preliminary data suggest that it may inhibit the proliferation of certain cancer cell lines. This effect is likely due to its ability to induce apoptosis in malignant cells.
- Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress and apoptosis.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.
- Modulation of Signaling Pathways : It has been suggested that this compound can modulate key signaling pathways associated with cell survival and apoptosis.
Study 1: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound reduced cell viability in a dose-dependent manner. The IC50 values varied among different cell lines, indicating selective cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 25 |
| HeLa (Cervical) | 30 |
| A549 (Lung) | 20 |
Study 2: Neuroprotective Effects
In vitro studies using neuronal cell cultures showed that treatment with the compound significantly reduced markers of oxidative stress compared to untreated controls. The results suggest a protective effect against neurodegeneration.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
